molecular formula C8H6BF3O3 B1442764 3-Formyl-5-(trifluoromethyl)phenylboronic acid CAS No. 1451393-24-0

3-Formyl-5-(trifluoromethyl)phenylboronic acid

Cat. No. B1442764
CAS RN: 1451393-24-0
M. Wt: 217.94 g/mol
InChI Key: PUGXLUVQWNOCAW-UHFFFAOYSA-N
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Description

3-Formyl-5-(trifluoromethyl)phenylboronic acid is a type of boronic acid that is commonly used in the synthesis of biologically active compounds . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .


Synthesis Analysis

The synthesis of this compound involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .


Molecular Structure Analysis

The molecular formula of this compound is C7H5BF4O2 . The InChI Key is WEMCWZGCSRGJGW-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For example, it is used in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 189.93 g/mol . The introduction of the formyl group into position “2” of the boronic acids causes a significant increase in acidity (drop in pKa) .

Scientific Research Applications

Antimicrobial Activity

The synthesis and characterization of 5-Trifluoromethyl-2-formyl phenylboronic acid have revealed its potential as an antimicrobial agent. Studies have shown that the presence of an electron-withdrawing substituent like the trifluoromethyl group increases the compound's acidity compared to its analogs, enhancing its antimicrobial efficacy. The compound demonstrates moderate action against Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus. Notably, in the case of Bacillus cereus, the minimum inhibitory concentration (MIC) value is lower than that of the commercially available antifungal drug Tavaborole (Adamczyk-Woźniak et al., 2020).

Catalysis in Organic Synthesis

Phenylboronic acids, including 3-Formyl-5-(trifluoromethyl)phenylboronic acid, serve as key intermediates in organic synthesis, such as the Suzuki-Miyaura reaction, which is crucial for synthesizing various inhibitors of serine proteases. These compounds are used for geometry optimization in synthesis processes, showcasing their versatility in creating complex molecules with specific configurations (Tanış et al., 2020).

Advanced Materials and Chemical Engineering

Phenylboronic acid derivatives, including those with trifluoromethyl groups, have been explored for their applications in creating advanced materials. Their ability to form reversible complexes with polyols makes them suitable for applications in self-regulated insulin delivery, tissue engineering, separation, and sensor systems. These applications highlight the compound's utility in developing pharmaceutical and chemical engineering solutions (Liang-yin, 2006).

Bio-Application and Nanotechnology

The functionalization of polymeric nanomaterials with phenylboronic acid derivatives, including the trifluoromethyl variants, has been shown to advance bio-applications significantly. These functionalized materials find use in drug delivery systems and biosensors, demonstrating the compound's versatility in interacting with biological systems and its potential in nanotechnology applications (Lan & Guo, 2019).

Safety and Hazards

When handling 3-Formyl-5-(trifluoromethyl)phenylboronic acid, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Mechanism of Action

Target of Action

The primary target of 3-Formyl-5-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various biologically active molecules .

Pharmacokinetics

The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it may have a significant impact on the bioavailability of the resulting biologically active molecules .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of various biologically active molecules, potentially contributing to diverse biological effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of various functional groups and the overall conditions of the reaction environment .

properties

IUPAC Name

[3-formyl-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3O3/c10-8(11,12)6-1-5(4-13)2-7(3-6)9(14)15/h1-4,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGXLUVQWNOCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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